![molecular formula C16H14N2O3 B12622257 N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-71-6](/img/structure/B12622257.png)
N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide moiety attached to a prop-2-en-1-yl group, which is further substituted with a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and 3-nitrobenzaldehyde.
Condensation Reaction: The benzamide undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: Due to its benzamide structure, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparación Con Compuestos Similares
- N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide
- (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Comparison:
- Structural Differences: While similar in having a benzamide or chalcone core, the substituents and their positions differ, leading to variations in chemical reactivity and biological activity.
- Unique Features: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide’s unique combination of a nitro group and a prop-2-en-1-yl linkage provides distinct electronic and steric properties, influencing its reactivity and potential applications.
Propiedades
Número CAS |
919349-71-6 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
N-[2-(3-nitrophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(14-8-5-9-15(10-14)18(20)21)11-17-16(19)13-6-3-2-4-7-13/h2-10H,1,11H2,(H,17,19) |
Clave InChI |
OVVNTCUXFWMGIY-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
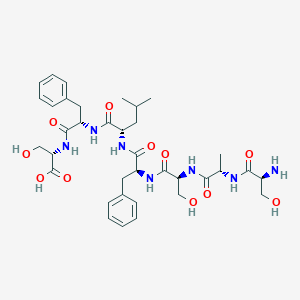
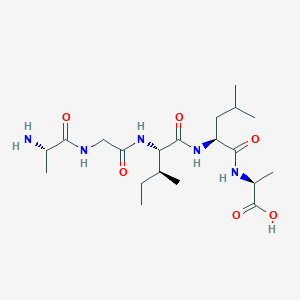
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
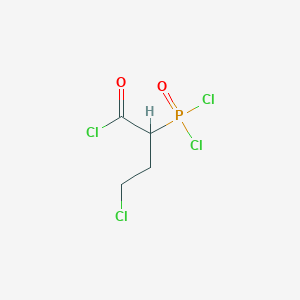

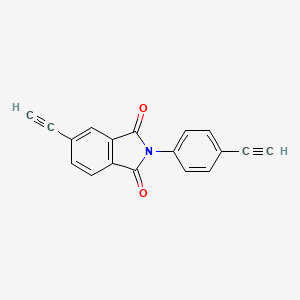
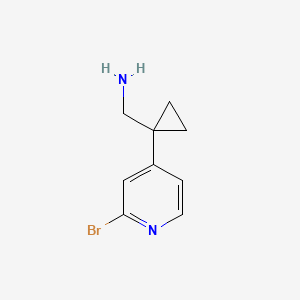
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)
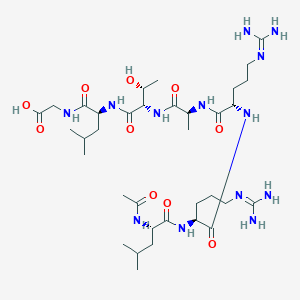
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
